Cas no 108499-23-6 (N-4-(sulfanylmethyl)phenylacetamide)

N-4-(sulfanylmethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- ACETAMIDE, N-[4-(MERCAPTOMETHYL)PHENYL]-
- N-4-(sulfanylmethyl)phenylacetamide
- N-[4-(sulfanylmethyl)phenyl]acetamide
- N-(4-(Mercaptomethyl)phenyl)acetamide
- SCHEMBL5659981
- 108499-23-6
- EN300-1288895
- Acetamide, N-[4-(mercaptomethyl)phenyl]-
-
- インチ: InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-8(6-12)3-5-9/h2-5,12H,6H2,1H3,(H,10,11)
- InChIKey: NJWDQVAOORNJOY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.05613515Da
- どういたいしつりょう: 181.05613515Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-4-(sulfanylmethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288895-0.25g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 0.25g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1288895-10.0g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 10g |
$4052.0 | 2023-05-23 | ||
Enamine | EN300-1288895-2500mg |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1288895-2.5g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 2.5g |
$1848.0 | 2023-05-23 | ||
Enamine | EN300-1288895-0.5g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 0.5g |
$905.0 | 2023-05-23 | ||
Enamine | EN300-1288895-250mg |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1288895-5.0g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1288895-0.1g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 0.1g |
$829.0 | 2023-05-23 | ||
Enamine | EN300-1288895-1.0g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1288895-0.05g |
N-[4-(sulfanylmethyl)phenyl]acetamide |
108499-23-6 | 0.05g |
$792.0 | 2023-05-23 |
N-4-(sulfanylmethyl)phenylacetamide 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
N-4-(sulfanylmethyl)phenylacetamideに関する追加情報
N-4-(Sulfanylmethyl)phenylacetamide: A Comprehensive Overview
N-4-(Sulfanylmethyl)phenylacetamide, also known by its CAS number 108499-23-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a sulfanylmethyl group attached to a phenyl ring, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers exploring novel therapeutic agents.
The chemical structure of N-4-(Sulfanylmethyl)phenylacetamide consists of a phenyl group linked to an acetamide moiety, with a sulfanylmethyl substituent at the para position. This configuration imparts the molecule with distinct electronic and steric properties, which are crucial for its interactions within biological systems. The sulfanylmethyl group, in particular, contributes to the compound's reactivity and bioavailability, making it a promising candidate for further investigation.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-4-(Sulfanylmethyl)phenylacetamide. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to optimize the production process. These methods not only enhance yield but also ensure the purity of the final product, which is essential for downstream applications in pharmacological studies.
In terms of biological activity, N-4-(Sulfanylmethyl)phenylacetamide has demonstrated potential as a modulator of key cellular pathways. Studies have shown that it exhibits activity against certain enzymes and receptors, suggesting its role in the treatment of conditions such as inflammation and neurodegenerative diseases. Furthermore, its ability to cross cellular membranes makes it a viable candidate for drug delivery systems.
The physicochemical properties of N-4-(Sulfanylmethyl)phenylacetamide are equally noteworthy. Its solubility profile and stability under various conditions make it suitable for formulation into different drug delivery systems. Recent research has explored its compatibility with lipid nanoparticles and hydrogels, opening new avenues for targeted drug delivery.
In conclusion, N-4-(Sulfanylmethyl)phenylacetamide (CAS No. 108499-23-6) stands as a testament to the innovative potential of modern organic chemistry. With its unique structure, promising biological activity, and versatile synthesis methods, this compound continues to be a subject of intense research interest. As ongoing studies uncover new insights into its properties and applications, it is poised to play a significant role in advancing therapeutic interventions across various disease states.
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